molecular formula C19H20ClN3O B5791500 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile

3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile

Cat. No. B5791500
M. Wt: 341.8 g/mol
InChI Key: MWKQUGJROBJDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile, also known as ML-204, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been used to study the function of various ion channels and receptors.

Mechanism of Action

3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile works by binding to the pore region of ion channels and blocking ion flow through the channel. It has been shown to be a non-competitive inhibitor, meaning that it does not compete with the ion for binding to the channel. Instead, it binds to a separate site on the channel and induces a conformational change that prevents ion flow.
Biochemical and Physiological Effects:
3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease neuronal excitability in the hippocampus, which may have implications for the treatment of epilepsy and other neurological disorders. It has also been shown to inhibit smooth muscle contraction, which may have applications in the treatment of asthma and other respiratory diseases. Additionally, 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It is also highly selective for the ion channels it targets, which minimizes off-target effects. However, 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile has some limitations as well. It has a relatively short half-life, which means that it may need to be administered frequently to maintain its inhibitory effects. Additionally, 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile has limited solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile. One area of research is the development of more potent and selective inhibitors of ion channels and receptors. Another area of research is the study of the physiological and pathological roles of ion channels and receptors in various tissues and organs. Additionally, 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile may have applications in the development of new therapies for a variety of diseases, including epilepsy, asthma, and inflammatory diseases.

Synthesis Methods

3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-bromobenzonitrile with 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile has been used extensively in scientific research to study the function of various ion channels and receptors. It has been shown to be a potent and selective inhibitor of the K2P family of potassium channels, which play an important role in regulating neuronal excitability and cardiac function. 3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile has also been used to study the function of the TRPC family of calcium channels, which are involved in a variety of physiological processes including smooth muscle contraction, cell migration, and immune response.

properties

IUPAC Name

3-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-24-19-5-3-2-4-18(19)23-10-8-22(9-11-23)14-16-7-6-15(13-21)12-17(16)20/h2-7,12H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKQUGJROBJDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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